molecular formula C17H18F2N4O2 B12238362 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B12238362
M. Wt: 348.35 g/mol
InChI Key: HUOZLIPJZNBGOD-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, an oxadiazole ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Coupling with Piperidine: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study various biochemical pathways. Its structural features can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the fluorinated phenyl group may play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: Lacks the difluorophenyl group, which may alter its reactivity and biological activity.

    N-(2,5-difluorophenyl)piperidine-1-carboxamide:

Uniqueness

The presence of both the oxadiazole ring and the difluorophenyl group in 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide makes it unique. This combination of structural features contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C17H18F2N4O2

Molecular Weight

348.35 g/mol

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C17H18F2N4O2/c18-12-3-4-13(19)14(9-12)20-17(24)23-7-5-11(6-8-23)16-21-15(22-25-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2,(H,20,24)

InChI Key

HUOZLIPJZNBGOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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